molecular formula C21H25N3O3 B4712350 4-methoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}benzamide

4-methoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}benzamide

Cat. No. B4712350
M. Wt: 367.4 g/mol
InChI Key: GPDQXMODIDRDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}benzamide, commonly known as MPAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAB is a synthetic compound that belongs to the class of benzamides and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of MPAB is not yet fully understood. However, it is believed to work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, MPAB increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
MPAB has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. MPAB has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPAB in lab experiments is its high potency and selectivity. MPAB has been shown to have a high affinity for acetylcholinesterase, which makes it an ideal candidate for studying the role of this enzyme in various neurological disorders. However, one of the limitations of using MPAB in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on MPAB. One area of research is in the development of more potent and selective analogs of MPAB that can be used in the treatment of various neurological disorders. Another area of research is in the development of new therapeutic approaches that combine MPAB with other drugs to improve its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanism of action of MPAB and its potential applications in various fields of scientific research.

Scientific Research Applications

MPAB has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the field of neuroscience, where MPAB has been shown to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-methoxy-N-[4-[(2-piperidin-1-ylacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-19-11-5-16(6-12-19)21(26)23-18-9-7-17(8-10-18)22-20(25)15-24-13-3-2-4-14-24/h5-12H,2-4,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDQXMODIDRDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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